molecular formula C12H9Cl2NO3 B1622516 3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid CAS No. 286435-86-7

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Cat. No.: B1622516
CAS No.: 286435-86-7
M. Wt: 286.11 g/mol
InChI Key: NTKPZYSITUZWQV-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isoxazole ring substituted with a 2,6-dichlorophenyl group and an ethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid typically involves the reaction of 2,6-dichlorotoluene with suitable reagents to introduce the isoxazole ring. One common method involves the use of a complex catalyst formed by a transition metal and a ligand, such as palladium chloride and Xantphos, in the presence of an alcohol and an oxidant like tert-butyl peroxy ether . The reaction conditions are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylacetic acid: Shares the 2,6-dichlorophenyl group but differs in the rest of the structure.

    Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.

    Isoxazole derivatives: Various isoxazole derivatives with different substituents on the ring.

Uniqueness

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-8-10(12(16)17)11(15-18-8)9-6(13)4-3-5-7(9)14/h3-5H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKPZYSITUZWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369402
Record name 3-(2,6-Dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286435-86-7
Record name 3-(2,6-Dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid
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3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid
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3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid
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3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid
Reactant of Route 5
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3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid
Reactant of Route 6
3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid

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